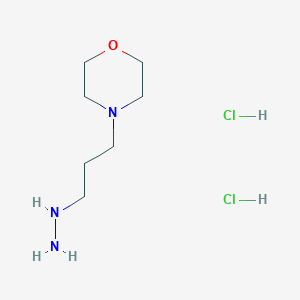![molecular formula C22H18ClN3O3S B2527619 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol CAS No. 1040635-64-0](/img/structure/B2527619.png)
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” is a complex organic compound that features a combination of oxazole, pyrimidine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for use in various industrial processes.
作用機序
The mechanism by which “2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol: shares structural similarities with other compounds containing oxazole, pyrimidine, and phenyl groups.
This compound: can be compared to other bioactive molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile molecule for various applications in research and industry.
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)14-6-8-16(23)9-7-14)12-30-22-25-18(11-20(27)26-22)15-4-3-5-17(10-15)28-2/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXQPDNWVTCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)
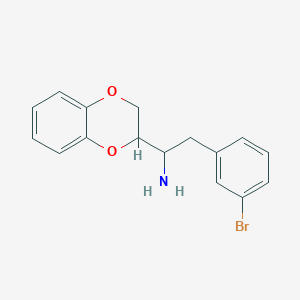
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
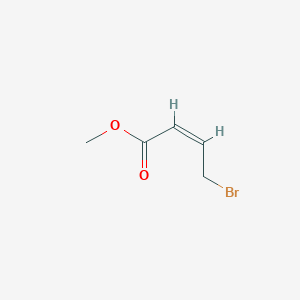
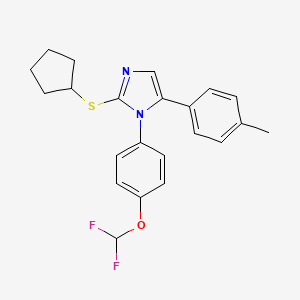
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)
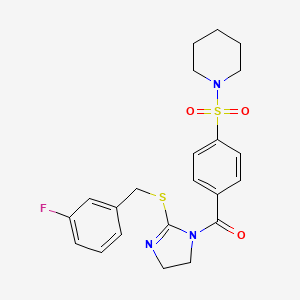
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![{[(2R)-oxolan-2-yl]methyl}thiourea](/img/structure/B2527556.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)
